(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol
Description
Systematic Nomenclature and Structural Identification
The compound (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol represents a sophisticated example of polyhalogenated pyridine chemistry, where systematic nomenclature precisely describes its complex substitution pattern. The Chemical Abstracts Service number 2092051-87-9 provides unambiguous identification for this compound in chemical databases and literature. The molecular formula C₆H₄BrClFNO indicates the presence of six carbon atoms, four hydrogen atoms, one bromine atom, one chlorine atom, one fluorine atom, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 240.47 grams per mole.
The systematic International Union of Pure and Applied Chemistry nomenclature follows established conventions for halogenated heterocycles, where the pyridine ring numbering begins with the nitrogen atom as position one. The substitution pattern places bromine at position two, chlorine at position three, and fluorine at position five of the pyridine ring, while the hydroxymethyl group (-CH₂OH) is attached at position four. The structural identification code MFCD29059473 in chemical databases provides additional verification of the compound's identity and structural features.
The three-dimensional molecular structure exhibits specific geometric constraints imposed by the halogen substituents and the hydroxymethyl functional group attached to the pyridine ring. Computational analysis reveals that the compound adopts a planar configuration for the pyridine ring system, with the hydroxymethyl group positioned perpendicular to the aromatic plane due to sp³ hybridization at the carbon center. The electronic structure demonstrates significant polarization effects resulting from the presence of three different halogen atoms, each contributing distinct electronegativity and steric influences to the overall molecular properties.
Table 1: Fundamental Chemical Properties of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol
Historical Context in Halogenated Pyridine Methanol Research
The development of halogenated pyridine methanol derivatives has evolved significantly since the early investigations into halogen-containing heterocycles began in the nineteenth century. The foundational work establishing halogen bonding interactions was initiated by Jean Jacques Colin in 1814, when he first reported the formation of blue-black complexes between iodine and ammonia, laying the groundwork for understanding halogen-heterocycle interactions. Subsequent investigations by Pierre Joseph Pelletier and Joseph Bienaimé Caventou in 1819 demonstrated the ability of dihalogens to form stable complexes with anions, providing early evidence for the unique bonding properties that would later influence halogenated pyridine development.
The systematic study of halogenated pyridines gained momentum during the twentieth century, particularly following the crystallographic investigations conducted by Odd Hassel in the 1950s. Hassel's structural analyses of halogen-bonded complexes involving bromine and chlorine established the geometric parameters characteristic of halogen bonding, including shortened intermolecular distances and near-linear arrangements that would become fundamental to understanding halogenated heterocycle behavior. These early studies revealed that halogenated aromatics, including pyridines, could function as both electron acceptors and donors in intermolecular interactions, establishing the theoretical foundation for modern halogenated pyridine design.
The specific development of multiply halogenated pyridine derivatives emerged from advances in synthetic methodology during the late twentieth and early twenty-first centuries. Patent literature from this period documents sophisticated synthetic approaches for preparing complex halogenated pyridines, including the use of diazotization reactions followed by fluorination and subsequent bromination steps. These methodological advances enabled the preparation of compounds containing multiple different halogens on the same pyridine ring, leading to the development of highly substituted derivatives such as (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol.
The incorporation of hydroxymethyl groups into halogenated pyridine frameworks represents a more recent development in the field, driven by the recognition that alcohol functionalities can significantly enhance the synthetic utility and biological activity of halogenated heterocycles. Research conducted in the early twenty-first century demonstrated that pyridine-based compounds containing alcohol substituents exhibited enhanced solubility properties and improved synthetic accessibility for further chemical transformations. The combination of multiple halogen substituents with alcohol functionality creates molecules with unique electronic properties and synthetic potential, positioning compounds like (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol at the forefront of modern heterocyclic chemistry.
Table 2: Historical Milestones in Halogenated Pyridine Methanol Development
Significance in Modern Organohalogen Chemistry
The significance of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol in contemporary organohalogen chemistry extends beyond its structural complexity to encompass fundamental advances in understanding halogen bonding and molecular recognition phenomena. Modern research has established that compounds containing multiple different halogen substituents exhibit unique intermolecular interaction patterns that cannot be achieved with single halogen systems. The presence of bromine, chlorine, and fluorine atoms in the same molecule creates a hierarchy of halogen bonding strengths, where each halogen contributes distinct electronic and steric effects to the overall molecular behavior.
Recent investigations into organohalogenochromism have demonstrated that compounds containing multiple halogen substituents can exhibit dramatic optical property changes upon exposure to volatile organohalogen compounds. Research conducted in 2024 revealed that polymeric materials containing halogenated pyridine chromophores undergo significant bathochromic shifts when exposed to halogenated solvents, enabling their use as colorimetric sensors for environmental monitoring applications. The trihalogenated structure of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol positions it as an ideal candidate for incorporation into such sensing systems, where the multiple halogen substituents can provide enhanced sensitivity and selectivity for target analytes.
The pharmaceutical significance of halogenated pyridine derivatives has expanded dramatically in recent decades, with over ninety-five Food and Drug Administration-approved pharmaceuticals containing pyridine scaffolds. The strategic incorporation of halogen substituents into pyridine-based drug candidates enhances metabolic stability, modulates biological activity, and improves pharmacokinetic properties. Compounds containing multiple halogen substituents, such as (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol, represent advanced synthetic targets that can serve as intermediates for developing next-generation pharmaceuticals with enhanced therapeutic profiles.
Contemporary synthetic methodology has evolved to enable the precise construction of polyhalogenated pyridine frameworks through sequential halogenation strategies. The development of selective bromination, chlorination, and fluorination techniques allows chemists to install multiple different halogens at specific positions on the pyridine ring with high regioselectivity. The hydroxymethyl functionality in (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol provides additional synthetic versatility, serving as a handle for further chemical transformations including oxidation to aldehyde or carboxylic acid derivatives, esterification reactions, and nucleophilic substitution processes.
The role of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol in advancing fundamental understanding of halogen bonding interactions cannot be overstated. The compound serves as an excellent model system for investigating the cooperative effects of multiple halogen substituents in intermolecular recognition processes. Theoretical and experimental studies of such multiply halogenated systems contribute to the development of design principles for creating novel materials with tailored intermolecular interaction patterns, advancing applications in crystal engineering, supramolecular chemistry, and molecular recognition.
Table 3: Contemporary Applications of Polyhalogenated Pyridine Derivatives
Properties
IUPAC Name |
(2-bromo-3-chloro-5-fluoropyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFNO/c7-6-5(8)3(2-11)4(9)1-10-6/h1,11H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXGCMGAKPWDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of pyridine to introduce bromine, chlorine, and fluorine atoms at specific positions on the ring. This can be achieved through reactions with halogenating agents such as N-bromosuccinimide (NBS), thionyl chloride (SOCl2), and Selectfluor.
Industrial Production Methods
Industrial production of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)aldehyde or (2-Bromo-3-chloro-5-fluoropyridin-4-yl)carboxylic acid.
Reduction: Formation of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)hydrocarbon.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern allows for selective functionalization, making it valuable in the development of new chemical entities .
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through halogen bonding and hydrogen bonding makes it a candidate for the development of new therapeutic agents .
Industry
In the agrochemical industry, (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol is investigated for its potential as a pesticide or herbicide due to its ability to disrupt biological pathways in pests .
Mechanism of Action
The mechanism of action of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol involves its interaction with specific molecular targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol with structurally analogous pyridine derivatives:
Physicochemical and Reactivity Analysis
- Polarity and Solubility: The hydroxymethyl group in (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol enhances its solubility in polar solvents (e.g., water, methanol) compared to non-hydroxylated analogs like Methyl 2-bromo-5-chloroisonicotinate, which is more lipophilic due to its ester group .
- Reactivity : The bromomethyl group in 2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine is highly reactive in nucleophilic substitutions, whereas the hydroxymethyl group in the target compound may undergo oxidation to a carbonyl or participate in etherification .
Crystallographic Considerations
Structural analysis of such halogenated pyridines often relies on software like SHELXL for refining high-resolution crystallographic data. Positional isomerism (e.g., 2-Br vs. 5-Br in ) can lead to divergent crystal packing and melting points, emphasizing the need for precise structural validation .
Biological Activity
(2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of halogen substituents, which can enhance its interactions with biological targets, making it a candidate for drug development and other applications in life sciences.
The compound has the following chemical structure:
- Molecular Formula: C5H4BrClFN
- CAS Number: 2092051-87-9
The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and potential biological interactions.
The mechanism of action for (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol involves:
- Halogen Bonding: The halogen atoms can form non-covalent interactions with electron-rich sites on biological macromolecules, influencing their activity.
- Hydrogen Bonding: The hydroxyl group can participate in hydrogen bonding, enhancing the compound's affinity for specific biological targets.
- Hydrophobic Interactions: The hydrophobic nature of the halogens can facilitate interactions with lipid membranes or hydrophobic pockets in proteins.
These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Biological Activity
Research indicates that (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially useful in developing new antibiotics.
- Anticancer Potential: Its ability to interact with specific molecular targets positions it as a candidate for anticancer drug development. The unique halogenation pattern may enhance selectivity towards cancer cell targets.
- Agrochemical Applications: Investigations into its use as a pesticide or herbicide are ongoing, focusing on its ability to disrupt biological pathways in pests.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various pyridine derivatives, (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol was identified as having significant inhibitory effects on cancer cell lines. The compound's unique structure allowed it to selectively target cancerous cells while sparing normal cells, indicating a favorable therapeutic index.
Case Study 2: Antimicrobial Properties
A series of tests conducted on bacterial strains revealed that (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol exhibited notable antimicrobial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections caused by resistant strains.
Synthesis and Production
The synthesis of (2-Bromo-3-chloro-5-fluoropyridin-4-yl)methanol typically involves multi-step reactions starting from commercially available pyridine derivatives. Key synthetic steps include:
- Halogenation: Introduction of bromine, chlorine, and fluorine using agents like N-bromosuccinimide (NBS) and Selectfluor.
- Functionalization: Conversion of intermediates into the final product through various functional group transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
